Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Overview
Description
“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H11F3O2 . It is related to other compounds such as “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” and "Methyl 3- [3- (trifluoromethyl)phenyl]propiolate" .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a crude mixture containing two compounds was treated with sodium bisulfite in ethanol/water, stirred at different temperatures, and then the solid was filtered and washed with methyl tert-butyl ether .Molecular Structure Analysis
The molecular structure of “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” can be represented by its InChI code:InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3
. This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” has a molecular weight of 232.20 g/mol . The compound is predicted to have a boiling point of 375.2±42.0 °C and a density of 1.32±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Pharmaceutical Synthesis
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound can serve as a precursor in synthesizing benzoylacetate derivatives, which are valuable intermediates in drug development.
Safety and Hazards
Safety information for “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .
Mechanism of Action
Target of Action
This compound is a synthetic organic compound , and its specific biological targets may vary depending on the context of its use.
Mode of Action
It is known that this compound is used in the synthesis of cinacalcet hcl , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
Biochemical Pathways
As a precursor in the synthesis of cinacalcet hcl , it indirectly influences the calcium-sensing receptor (CaSR) pathway. Cinacalcet HCl increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion .
Result of Action
As a precursor in the synthesis of cinacalcet hcl , its indirect effects include reducing the levels of PTH, calcium, and phosphorus in the blood .
properties
IUPAC Name |
methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOGGQDFLABIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.